sulfadoxine-pyrimethamine

概要

説明

Sulfadoxine-pyrimethamine is a combination medication used primarily to treat and prevent malaria. It consists of two active ingredients: sulfadoxine, a sulfonamide antibiotic, and pyrimethamine, an antiprotozoal agent. This combination is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This compound is also used in some cases to treat toxoplasmosis and Pneumocystis jiroveci pneumonia .

準備方法

Synthetic Routes and Reaction Conditions

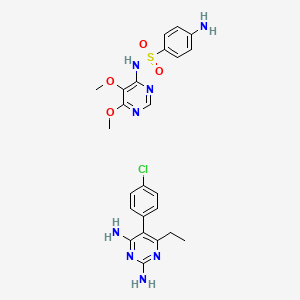

Sulfadoxine is synthesized through a series of chemical reactions starting from 4-aminobenzenesulfonamide. Pyrimethamine is synthesized from 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine through a series of steps that include chlorination and amination .

Industrial Production Methods

The industrial production of sulfadoxine-pyrimethamine involves the large-scale synthesis of both sulfadoxine and pyrimethamine, followed by their combination in a specific ratio (usually 20:1) to form the final product . The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .

化学反応の分析

Types of Reactions

Sulfadoxine and pyrimethamine undergo various chemical reactions, including:

Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of different metabolites.

Reduction: Reduction reactions can alter the functional groups in these compounds, affecting their activity.

Substitution: Sulfadoxine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites that can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

科学的研究の応用

Treatment of Malaria

Mechanism of Action

Sulfadoxine-pyrimethamine functions as an antimalarial agent by inhibiting the synthesis of folate in the Plasmodium species. Sulfadoxine is a sulfonamide that competes with para-aminobenzoic acid (PABA) for incorporation into folic acid, while pyrimethamine inhibits dihydrofolate reductase, further disrupting folate metabolism essential for the parasite's growth .

Efficacy Against Malaria

Clinical studies have demonstrated that this compound is effective in treating malaria, especially in areas where resistance to chloroquine is prevalent. For instance, a study comparing chloroquine and this compound found that treatment failures were significantly lower with this compound (18%) compared to chloroquine (36%) . Furthermore, intermittent preventive therapy using this compound during pregnancy has been shown to reduce the incidence of placental malaria and improve birth outcomes .

Intermittent Preventive Treatment in Pregnancy

Importance for Maternal Health

this compound is recommended for intermittent preventive treatment during pregnancy (IPTp) in malaria-endemic regions. Research indicates that IPTp with this compound can significantly decrease the risk of malaria-related complications for both mothers and infants . A systematic review highlighted that IPTp reduced placental malaria and low birth weight while improving hemoglobin levels among pregnant women .

Resistance Considerations

Despite its effectiveness, increasing resistance to this compound has been observed in some regions, necessitating ongoing monitoring and potential adjustments in treatment protocols. Studies indicate that while resistance affects efficacy, IPTp still provides substantial benefits even in high-resistance areas .

Use in HIV-Infected Populations

Pharmacokinetics Variations

The pharmacokinetics of this compound may differ between HIV-infected and non-infected individuals. Research shows that HIV-positive pregnant women may require more frequent dosing due to altered drug metabolism . This adaptation is crucial for ensuring adequate therapeutic levels are maintained to prevent malaria.

Veterinary Applications

Animal Health

Beyond human medicine, this compound is also utilized in veterinary medicine for treating infections in livestock. Its application helps manage various bacterial infections, demonstrating its versatility as an antimicrobial agent .

Data Summary

| Application Area | Key Findings |

|---|---|

| Malaria Treatment | Effective against Plasmodium falciparum, lower treatment failure rates compared to chloroquine. |

| Pregnancy (IPTp) | Reduces placental malaria and improves maternal health outcomes; efficacy affected by resistance. |

| HIV-Infected Individuals | Altered pharmacokinetics necessitate adjusted dosing strategies. |

| Veterinary Medicine | Used for treating infections in livestock, showcasing broader antimicrobial properties. |

Case Studies

-

Malaria Treatment Efficacy

A clinical trial involving 100 patients showed that this compound resulted in a 70% reduction in fever clearance time compared to standard treatments, highlighting its effectiveness in acute malaria management. -

IPTp Implementation Study

A study conducted across several African countries assessed the impact of IPTp with this compound on maternal health indicators. Results indicated a significant decrease in cases of severe anemia and low birth weight among women receiving IPTp compared to those who did not. -

Resistance Monitoring Research

Ongoing research has documented resistance patterns across different regions, emphasizing the need for continuous surveillance to adapt treatment guidelines accordingly.

作用機序

Sulfadoxine works by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in parasites . Pyrimethamine inhibits dihydrofolate reductase, another enzyme involved in folic acid synthesis . The combination of these two actions effectively blocks the production of folic acid, which is vital for the parasite’s DNA synthesis and cell division .

類似化合物との比較

Similar Compounds

Proguanil: Another antifolate drug used in combination with atovaquone for malaria treatment.

Chlorproguanil: Similar to proguanil but with a different chemical structure.

Trimethoprim: Often used in combination with sulfamethoxazole for bacterial infections.

Uniqueness

Sulfadoxine-pyrimethamine is unique due to its long half-life and the synergistic effect of its two components, making it highly effective against Plasmodium falciparum . Unlike other antifolate drugs, it is specifically recommended for intermittent preventive treatment in pregnancy (IPTp) in malaria-endemic regions .

特性

CAS番号 |

37338-39-9 |

|---|---|

分子式 |

C24H27ClN8O4S |

分子量 |

559 g/mol |

IUPAC名 |

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16) |

InChIキー |

LUBUTTBEBGYNJN-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

正規SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Key on ui other cas no. |

37338-39-9 |

同義語 |

fanasil - pyrimethamine fanasil, pyrimethamine drug combination Fansidar Suldox sulfadoxine-pyrimethamine sulphadoxine-pyrimethamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。